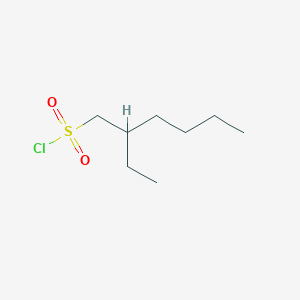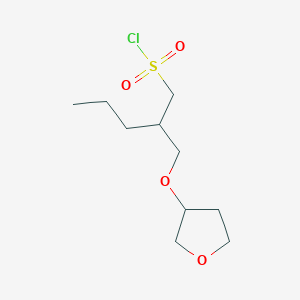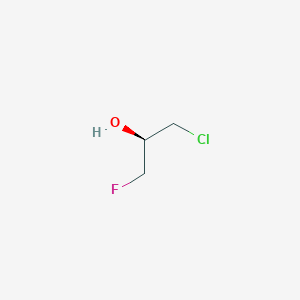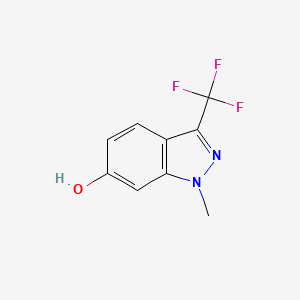
2-Ethylhexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility in forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylhexane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. This combination facilitates the oxidative conversion of thiols to sulfonyl chlorides under mild reaction conditions . Another method employs N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO₃Cl). This reagent reacts with organic substrates to produce sulfonyl chlorides, which are then purified and isolated .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction: While sulfonyl chlorides are typically stable, they can undergo oxidation to form sulfonic acids under certain conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and N-chlorosuccinimide are effective oxidizing agents for the synthesis of sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethylhexane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable covalent bonds. This reactivity is exploited in various synthetic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different physical properties.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.
Uniqueness
2-Ethylhexane-1-sulfonyl chloride is unique due to its branched alkyl chain, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of derivatives it forms .
Eigenschaften
Molekularformel |
C8H17ClO2S |
|---|---|
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
2-ethylhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO2S/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
MGSJLLZBAFJKDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(hydroxymethyl)phenyl]formamide](/img/structure/B13481445.png)
![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)

![3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481471.png)


![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)


![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
